Oxalic acid, ammonium iron salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints.

Aplicaciones Científicas De Investigación

Dissolution of Iron Oxide

Oxalic acid is used to dissolve iron oxide from various sources, which is essential in producing high-quality ceramics. The dissolution process is influenced by factors such as oxalate concentration, solution pH, and temperature. Ammonium hydroxide emerges as the most suitable reagent for pH control in this leaching process, which involves oxalate (Lee, Tran, Jung, Kim, & Kim, 2007).

Hydroponics and Plant Growth

Oxalic acid concentrations in plants can be altered by the nitrate to ammonium ratios in hydroponics, as shown in studies with Purslane (Portulaca oleraceae L.). Lower oxalic acid concentrations were found in leaves grown with ammonium, suggesting a potential approach to managing oxalate levels in plants (Palaniswamy, Bible, & Mcavoy, 2004).

Recovery of Manganese from Electrolytic Manganese Residue

In a method for recovering manganese and removing ammonia nitrogen from electrolytic manganese residue, oxalic acid plays a crucial role. The process showed that the recovery rate of manganese could exceed 98%, with the leaching rate of iron being much lower than 2% (Lan, Dong, Xiang, Zhang, Mei, & Hou, 2021).

Aerosol Studies

Studies involving aerosol mass spectrometric measurements of stable crystal hydrates of oxalates, including ammonium oxalate, have contributed to understanding the ionization efficiency of water in aerosols. This research aids in quantifying compounds' aerosol particle concentration (Mensah, Buchholz, Mentel, Tillmann, & Kiendler‐Scharr, 2011).

Environmental Impact in Tropospheric Aerosols

In a study on aqueous tropospheric aerosols, the complexation of iron(III) with oxalic acid demonstrated its potential as a source of oxidants in tropospheric chemistry. The study examined the oxidation pathways and evolution of organic aerosol initiated by the photodissociation of aqueous iron(III) oxalate complexes (Thomas et al., 2016).

Purification of 233U from Thorium and Iron

A method for purifying 233U from thorium and iron in the reprocessing of irradiated thorium oxide rods utilized a two-step precipitation process involving ammonium carbonate and oxalic acid. This method effectively separates uranium from thorium and iron (Govindan, Palamalai, Vijayan, Raja, Parthasarathy, Mohan, & Rao, 2000).

Other Applications

- Oxalic acid in tandem with ammonium salts has applications in the polarographic determination of microgram quantities of oxalic acid in solutions and in the preparation of niobium-based catalysts (Reynolds & Smart, 1954); (Mendes et al., 2003).

- Its role in the removal of iron from materials like ilmenite and silica sand highlights its importance in mineral processing (Wang, Qi, Chu, & Zhao, 2010); (Taxiarchou et al., 1997).

Propiedades

Número CAS |

55488-87-4 |

|---|---|

Nombre del producto |

Oxalic acid, ammonium iron salt |

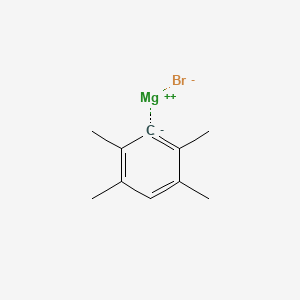

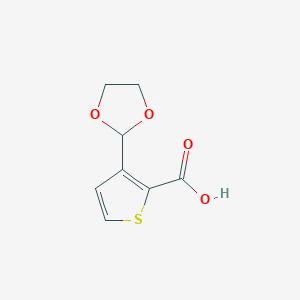

Fórmula molecular |

C2H4FeNO4+ |

Peso molecular |

161.9 g/mol |

Nombre IUPAC |

azanium;iron(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+2;/p-1 |

Clave InChI |

GVUQTDPJUXBMEV-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

Otros números CAS |

55488-87-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)